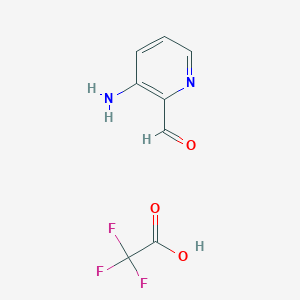
3-aminopicolinaldehyde 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-aminopicolinaldehyde 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H6N2O·C2HF3O2 It is a derivative of pyridinecarboxaldehyde, where an amino group is attached to the second position of the pyridine ring, and the compound is stabilized as a trifluoroacetate salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopicolinaldehyde 2,2,2-trifluoroacetate typically involves the reaction of 2-pyridinecarboxaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound with high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-aminopicolinaldehyde 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: 3-Amino-2-pyridinecarboxylic acid.
Reduction: 3-Amino-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-aminopicolinaldehyde 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-aminopicolinaldehyde 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and aldehyde groups allow the compound to form covalent or non-covalent interactions with these targets, modulating their activity. The trifluoroacetate moiety enhances the compound’s stability and solubility, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-pyridinecarboxaldehyde: Similar structure but lacks the trifluoroacetate moiety.
3-Amino-4-pyridinecarboxaldehyde: The amino group is positioned differently on the pyridine ring.
2-Amino-5-pyridinecarboxaldehyde: Another positional isomer with different chemical properties.
Uniqueness
3-aminopicolinaldehyde 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate moiety, which imparts distinct chemical and physical properties. This makes it more stable and soluble compared to its non-trifluoroacetate counterparts, enhancing its utility in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7F3N2O3 |
|---|---|
Molekulargewicht |
236.15 g/mol |
IUPAC-Name |
3-aminopyridine-2-carbaldehyde;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H6N2O.C2HF3O2/c7-5-2-1-3-8-6(5)4-9;3-2(4,5)1(6)7/h1-4H,7H2;(H,6,7) |
InChI-Schlüssel |
CRANHMGPFCZXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C=O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


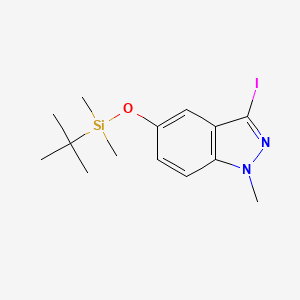
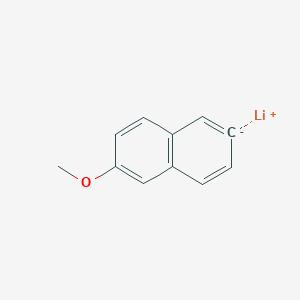
![alpha-[(3-Nitro-2-pyridinylamino)methyl]benzenemethanol](/img/structure/B8668785.png)
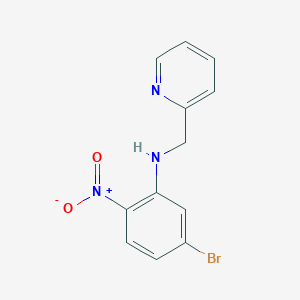
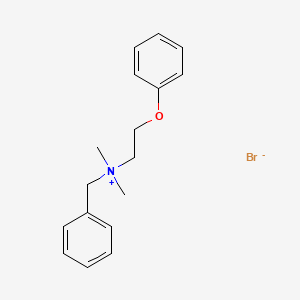
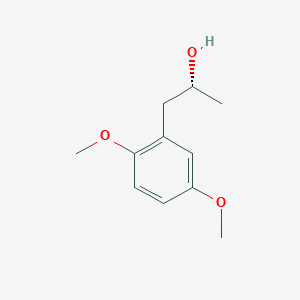
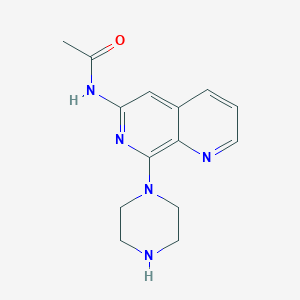
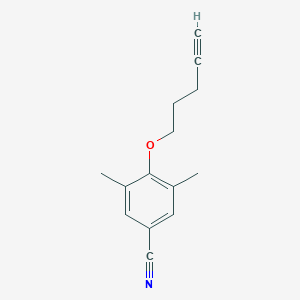
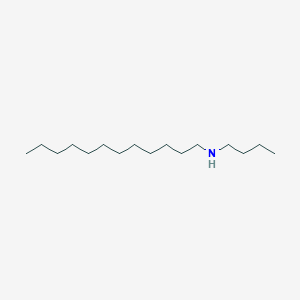
![8-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8668817.png)
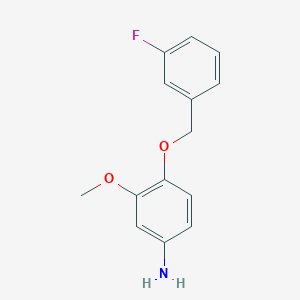
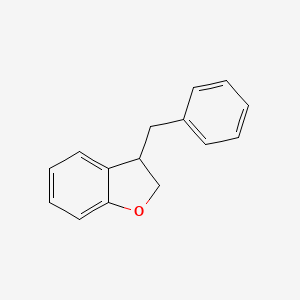
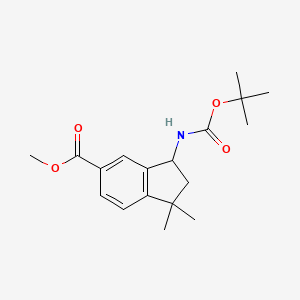
![4H-Indeno[1,2-b]thiophene](/img/structure/B8668826.png)
